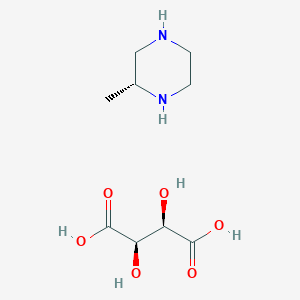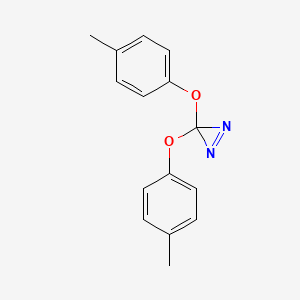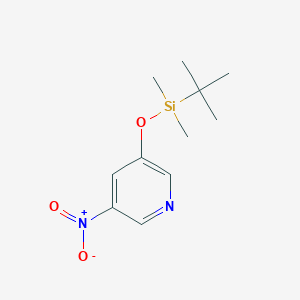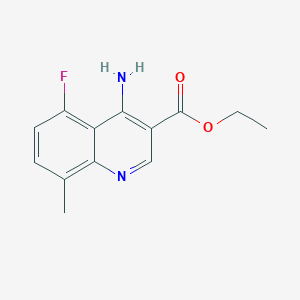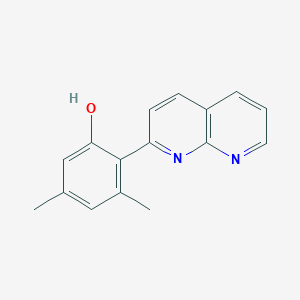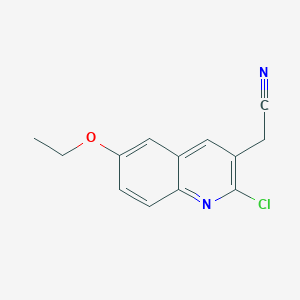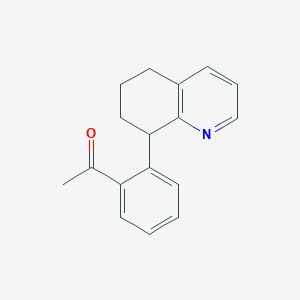![molecular formula C15H13N3O B15066372 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 62772-71-8](/img/structure/B15066372.png)
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . Another approach involves the use of aniline derivatives and α-bromoacetophenone, followed by condensation with 2-aminopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and sodium methoxide. Conditions often involve elevated temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides and other substituted derivatives .
Aplicaciones Científicas De Investigación
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site and forming hydrogen bonds . This inhibition leads to a reduction in the production of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits similar biological activities and is studied for its anti-tuberculosis properties.
2-phenylimidazo[1,2-a]pyridine-3-amine: Known for its COX-2 inhibitory activity.
3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Demonstrates antimicrobial properties.
Uniqueness
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit COX-2 selectively makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
62772-71-8 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O/c1-11-14(18-10-6-5-9-13(18)16-11)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19) |
Clave InChI |
RZERHEVSIGJSIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)

